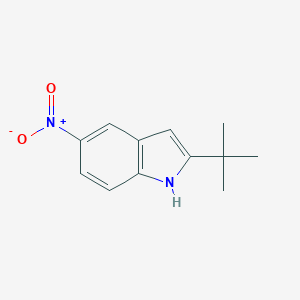

2-(tert-Butyl)-5-nitro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

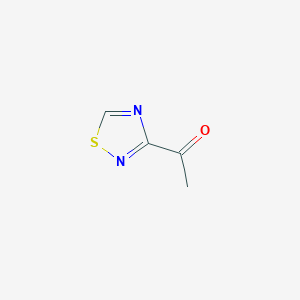

The compound “2-(tert-Butyl)-5-nitro-1H-indole” likely belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The “tert-butyl” and “nitro” groups attached to the indole ring suggest that this compound may have unique properties compared to simple indoles.

Synthesis Analysis

While specific synthesis methods for “2-(tert-Butyl)-5-nitro-1H-indole” are not available, tert-butyl groups are often introduced into organic molecules through reactions with tert-butyl alcohol or its derivatives . Nitro groups can be introduced through nitration reactions .Chemical Reactions Analysis

The tert-butyl group in organic compounds is known to participate in various chemical reactions, including oxidation and elimination reactions . The nitro group can be reduced to an amino group or participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound. For example, tert-butyl chloride, a compound containing a tert-butyl group, is reported to have a molecular weight of 92.567 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthetic Methodologies

The research on indole derivatives often involves exploring efficient synthetic routes for producing compounds with specific structural features, such as substituents that influence their physical, chemical, or biological properties. For instance, a scalable Nenitzescu synthesis approach has been developed for a closely related compound, 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, which is a key intermediate in the synthesis of selective androgen receptor modulators. This process involves starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate, showcasing the versatility of tert-butyl groups in indole synthesis (Boros, Kaldor, & Turnbull, 2011).

Crystal Structures and DFT Calculations

The structural characterization and computational studies of indole derivatives provide insights into their reactivity and potential applications. For example, the synthesis, crystal structures, and Density Functional Theory (DFT) calculations of new derivatives of 1-(phenylsulfonyl)indole have been reported, demonstrating the utility of tert-butyl and nitro substitutions in modulating the electronic and structural properties of indole molecules (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).

Chemical Transformations

C-H Nitration

The selective C-H nitration of indoles, utilizing tert-butyl nitrite as the nitro source, highlights a method for introducing nitro groups at specific positions on the indole core. This methodology provides a foundation for further functionalization of indole derivatives, enhancing their utility in synthetic chemistry (Saxena & Kapur, 2018).

Organocatalytic Alkylations

The design of new chiral amine catalysts for the alkylation of indoles demonstrates the significance of indole derivatives in achieving enantioselective synthesis. Such advances facilitate the construction of molecules with precise stereochemistry, critical for pharmaceutical applications (Austin & MacMillan, 2002).

Potential Applications

Molecular Probes and Labels

Nitroxides, including highly strained nitroxides prepared from tert-butyl-substituted indoles, are utilized as molecular probes in biophysics and biomedical research. The modification of indole structures to enhance the stability and reactivity of nitroxides underlines the application of indole derivatives in developing tools for scientific investigation (Zhurko, Dobrynin, Gorodetskii, Glazachev, Rybalova, Chernyak, Asanbaeva, Bagryanskaya, & Kirilyuk, 2020).

Pharmacophoric Scaffolds

The indole core is a "privileged" structure in drug discovery, serving as a backbone for numerous therapeutic agents. Research on the synthesis, functionalization, and application of indole derivatives continues to contribute to the development of novel compounds with potential pharmaceutical value (Cacchi & Fabrizi, 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-tert-butyl-5-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-6-9(14(15)16)4-5-10(8)13-11/h4-7,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEGNNIENUBTCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442101 |

Source

|

| Record name | 2-(tert-Butyl)-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-5-nitro-1H-indole | |

CAS RN |

174274-85-2 |

Source

|

| Record name | 2-(tert-Butyl)-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)

![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)